molecular formula C16H22N2O3 B5874156 4-[4-(4-morpholinylcarbonyl)benzyl]morpholine

4-[4-(4-morpholinylcarbonyl)benzyl]morpholine

Cat. No. B5874156
M. Wt: 290.36 g/mol
InChI Key: OEJIOOHHHIDHCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(4-morpholinylcarbonyl)benzyl]morpholine, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (RIMA). It is a synthetic compound that belongs to the class of antidepressant drugs. The chemical structure of Moclobemide is unique and has gained attention in the scientific community due to its potential therapeutic effects.

Mechanism of Action

4-[4-(4-morpholinylcarbonyl)benzyl]morpholine works by inhibiting the activity of monoamine oxidase A, an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting this enzyme, 4-[4-(4-morpholinylcarbonyl)benzyl]morpholine increases the levels of these neurotransmitters in the brain, leading to improved mood and reduced symptoms of depression.
Biochemical and Physiological Effects:
4-[4-(4-morpholinylcarbonyl)benzyl]morpholine has been shown to have a positive effect on the levels of neurotransmitters in the brain, leading to improved mood and reduced symptoms of depression. It has also been shown to improve cognitive function and memory in some individuals.

Advantages and Limitations for Lab Experiments

4-[4-(4-morpholinylcarbonyl)benzyl]morpholine has several advantages for lab experiments, including its unique chemical structure and its potential therapeutic effects. However, it also has some limitations, including its potential toxicity and the need for careful monitoring of dosages.

Future Directions

There are several potential future directions for research on 4-[4-(4-morpholinylcarbonyl)benzyl]morpholine, including its use in the treatment of other psychiatric disorders such as bipolar disorder and schizophrenia. Further research is also needed to better understand its mechanism of action and potential side effects, as well as its potential use in combination with other drugs. Additionally, research on the synthesis of 4-[4-(4-morpholinylcarbonyl)benzyl]morpholine and related compounds may lead to the development of new and more effective antidepressant drugs.

Synthesis Methods

4-[4-(4-morpholinylcarbonyl)benzyl]morpholine can be synthesized through various methods, including the reaction between 4-chlorobenzylamine and morpholine, followed by the addition of carbon dioxide and the use of a palladium catalyst. Another method involves the reaction between 4-bromoaniline and morpholine, followed by the addition of carbon monoxide and the use of a nickel catalyst.

Scientific Research Applications

4-[4-(4-morpholinylcarbonyl)benzyl]morpholine has been extensively studied for its potential therapeutic effects in the treatment of depression, anxiety, and other psychiatric disorders. It has been shown to be effective in improving mood and reducing symptoms of depression, with fewer side effects compared to other antidepressant drugs.

properties

IUPAC Name

morpholin-4-yl-[4-(morpholin-4-ylmethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c19-16(18-7-11-21-12-8-18)15-3-1-14(2-4-15)13-17-5-9-20-10-6-17/h1-4H,5-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJIOOHHHIDHCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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